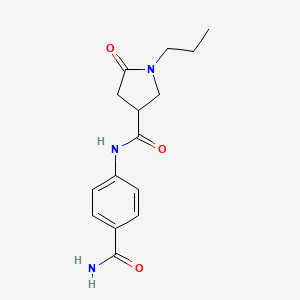![molecular formula C23H17ClO6 B11157890 3-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B11157890.png)
3-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines benzodioxole and benzo[c]chromenone moieties, which may contribute to its distinctive chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the benzodioxole moiety: This can be achieved through the reaction of a suitable phenol derivative with chloroform and a base, such as potassium carbonate, under reflux conditions.
Coupling with the chromenone core: The benzodioxole intermediate is then coupled with a chromenone derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, in the presence of a base like potassium carbonate and a palladium catalyst.
Methoxylation and chlorination:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dimethyl sulfate for methoxylation, thionyl chloride for chlorination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
科学研究应用
3-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anticancer and anti-inflammatory agents.
Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific molecular targets.
Materials Science: The compound’s properties may be exploited in the development of novel materials with specific electronic or optical characteristics.
作用机制
The mechanism of action of 3-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:
Inhibiting enzyme activity: It can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Modulating receptor function: The compound may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
相似化合物的比较
Similar Compounds
- 4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde
- 6-Chloro-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2H-1,4-benzoxazine
- 7-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-8-hexyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Uniqueness
3-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one stands out due to its specific combination of functional groups and structural motifs, which may confer unique chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C23H17ClO6 |
|---|---|
分子量 |
424.8 g/mol |
IUPAC 名称 |
3-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-8-methoxy-4-methylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C23H17ClO6/c1-12-19(27-10-13-7-20-21(9-18(13)24)29-11-28-20)6-5-16-15-4-3-14(26-2)8-17(15)23(25)30-22(12)16/h3-9H,10-11H2,1-2H3 |
InChI 键 |
RTIJCASMABMYMC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC4=CC5=C(C=C4Cl)OCO5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-butyl-N-{4-[(2-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11157810.png)
![6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B11157813.png)
![Methyl 3-{[(5-bromo-3-pyridyl)carbonyl]anilino}propanoate](/img/structure/B11157830.png)
![1-(2-Pyridinyl)-4-(5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furoyl)piperazine](/img/structure/B11157833.png)
![ethyl 2-[(3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B11157839.png)
![6-{[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}hexanoic acid](/img/structure/B11157841.png)
![methyl 4,5-dimethoxy-2-{[3-(2-oxo-2H-chromen-3-yl)benzoyl]amino}benzoate](/img/structure/B11157844.png)
![5-[2-(4-bromophenyl)-2-oxoethoxy]-4-ethyl-7-methyl-2H-chromen-2-one](/img/structure/B11157847.png)

![2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]acetamide](/img/structure/B11157860.png)
![ethyl 3-{6-chloro-4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11157862.png)
![4-chloro-N'-[(6Z)-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-ylidene]benzohydrazide](/img/structure/B11157868.png)
![3-[7-(3,3-dimethyl-2-oxobutoxy)-2-oxo-2H-chromen-4-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B11157884.png)
![1-(2,2-dimethylpropanoyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxamide](/img/structure/B11157888.png)
